N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a cyclopentyl group and an acetamide moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Cyclopentyl substitution: The pyrazole ring is then alkylated with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Acetamide formation: The resulting compound is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification techniques: Employing methods such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure could be explored for the development of novel materials with specific properties.
Biological Research: It could be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its biological activity.
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.
Uniqueness
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the cyclopentyl and methoxyphenyl groups, which may confer specific biological or material properties not found in similar compounds.
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H21N3O2/c1-22-15-8-6-13(7-9-15)12-17(21)19-16-10-11-18-20(16)14-4-2-3-5-14/h6-11,14H,2-5,12H2,1H3,(H,19,21) |
InChI Key |
RYAZZDQOGFHIPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=NN2C3CCCC3 |
Origin of Product |
United States |
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